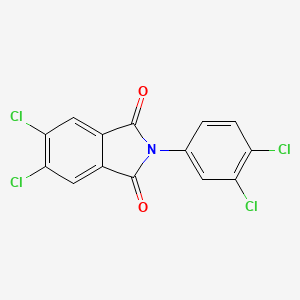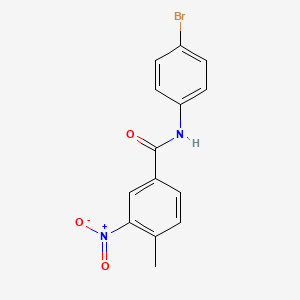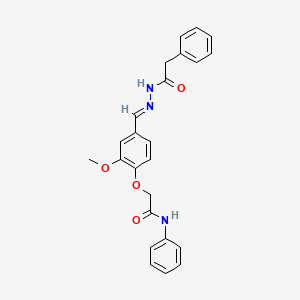![molecular formula C16H17ClN4 B11991004 4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11991004.png)
4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is an organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a pyridinylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine typically involves the condensation of 4-chlorobenzaldehyde with 1-piperazinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-chlorophenyl)-1-piperazinamine: Lacks the pyridinylmethylidene group, making it less versatile in certain applications.
N-[(E)-4-pyridinylmethylidene]-1-piperazinamine:
Uniqueness
4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is unique due to the presence of both the chlorophenyl and pyridinylmethylidene groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for diverse applications in medicinal chemistry, materials science, and industrial processes.
Propriétés
Formule moléculaire |
C16H17ClN4 |
|---|---|
Poids moléculaire |
300.78 g/mol |
Nom IUPAC |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C16H17ClN4/c17-15-1-3-16(4-2-15)20-9-11-21(12-10-20)19-13-14-5-7-18-8-6-14/h1-8,13H,9-12H2/b19-13+ |
Clé InChI |
AAJNCMAXGCXPSF-CPNJWEJPSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=NC=C3 |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=NC=C3 |
Solubilité |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11990926.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990951.png)
![(5E)-3-cyclohexyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990958.png)
![4-(2-chlorobenzyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]piperazin-1-amine](/img/structure/B11990967.png)

![[9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B11990975.png)

![N-[3-(benzenesulfonamido)propyl]benzenesulfonamide](/img/structure/B11990987.png)


![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991008.png)
![[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11991009.png)
